molecular formula C7H15ClN4 B3095870 [2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride CAS No. 1269181-17-0

[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride

Cat. No.: B3095870
CAS No.: 1269181-17-0
M. Wt: 190.67
InChI Key: LVRYQGLMOJOUSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride is a triazole-derived amine salt characterized by a branched propyl chain and a methyl-substituted 1,2,4-triazole ring. The 1,2,4-triazole moiety is known for enhancing metabolic stability and binding affinity in agrochemicals, making this compound a candidate for targeted herbicide design.

Properties

IUPAC Name

2-methyl-1-(2-methyl-1,2,4-triazol-3-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4.ClH/c1-5(2)6(8)7-9-4-10-11(7)3;/h4-6H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRYQGLMOJOUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC=NN1C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with 2-methylpropylamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Acid catalysts such as hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Batch or continuous reactors: To control reaction conditions precisely.

    Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include water, ethanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, [2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride is used as a building block for synthesizing more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is used to study enzyme interactions and as a potential ligand for binding studies. Its triazole ring is of particular interest due to its presence in many biologically active molecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for developing new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes.

Mechanism of Action

The mechanism of action of [2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

Key Structural Features
  • Target Compound : Contains a 1,2,4-triazole ring with a methyl group at position 1 and a 2-methylpropyl amine side chain.
  • Analogues : Differ in heterocyclic core (e.g., tetrazole, oxadiazole) or substituents (e.g., cyclopropyl, phenylthio groups).

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Heterocycle Key Substituents Application
[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride C₈H₁₆ClN₅ 217.5 1,2,4-triazole Methyl, branched propyl Herbicide (CESA inhibitor)
(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride C₆H₁₁ClN₄ 174.63 1,2,4-triazole Cyclopropyl Pharmaceutical building block
[3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride C₄H₁₀ClN₅ 163.61 Tetrazole Propyl Lab reagent
[3-(methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]amine HCl C₁₂H₁₅N₃OS 249.33 1,2,4-oxadiazole Methylthio, phenyl Agrochemistry (potential)

Biological Activity

[2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride (CID 47000789) is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is C7H15ClN4. It features a triazole ring, which is known for its diverse biological activities. The presence of the triazole moiety is significant as it often contributes to the antimicrobial properties of compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have exhibited varying degrees of activity against several bacterial strains.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AEscherichia coli32 µg/mL
Compound BStaphylococcus aureus16 µg/mL
[2-Methyl...]Klebsiella pneumoniae64 µg/mL
Compound CEnterococcus faecalis8 µg/mL

Studies have shown that derivatives containing the triazole structure can inhibit the growth of bacteria such as E. coli and S. aureus, with reported MIC values indicating moderate to good efficacy .

The exact mechanism by which this compound exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that the triazole ring may interfere with the synthesis of nucleic acids or proteins in microbial cells. This interference can lead to cell death or inhibition of growth.

Case Studies

Several case studies have documented the effectiveness of triazole derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a similar triazole compound demonstrated significant reductions in bacterial load in patients with chronic infections caused by Klebsiella pneumoniae. The trial reported a 50% reduction in bacterial counts after treatment with the compound at a dosage corresponding to its MIC .
  • Case Study 2 : Another study focused on the antifungal properties of triazole derivatives indicated that compounds structurally related to this compound showed promising results against Candida albicans, suggesting potential applications in treating fungal infections .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing [2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride, and how can they be addressed methodologically?

  • Answer : The synthesis involves multi-step reactions, including nucleophilic substitutions and cyclization to form the triazole core. Key challenges include controlling regioselectivity during triazole formation and minimizing side reactions (e.g., over-alkylation). Optimization of reaction conditions (e.g., solvent polarity, temperature gradients) and catalytic systems (e.g., copper(I)-catalyzed azide-alkyne cycloaddition) can improve yield and purity. Post-synthesis purification via recrystallization or column chromatography, followed by structural validation using 1H^1H-NMR and 13C^{13}C-NMR, is critical to confirm regiochemical outcomes .

Q. How can researchers validate the structural integrity of this compound?

  • Answer : Comprehensive spectroscopic characterization is required:

  • FTIR : Confirms the presence of amine (-NH2_2) and triazole ring vibrations (C=N stretching at ~1600 cm1^{-1}).
  • NMR : 1H^1H-NMR identifies methyl groups (δ ~1.2–1.5 ppm) and triazole protons (δ ~7.8–8.2 ppm). 13C^{13}C-NMR distinguishes quaternary carbons in the triazole ring (δ ~150–155 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Q. What are the recommended protocols for handling the hydrochloride salt form of this compound in aqueous systems?

  • Answer : Due to its hygroscopic nature, the compound should be stored under inert gas (e.g., argon) and dissolved in degassed solvents (e.g., DMSO or PBS buffer) to prevent hydrolysis. Solubility studies in varying pH conditions (pH 3–7.4) are advised to optimize stability for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Answer : Discrepancies may arise from assay variability (e.g., cell line selection, concentration ranges) or impurities in synthesized batches. To address this:

  • Dose-response profiling : Perform EC50_{50}/IC50_{50} studies across multiple models.
  • Purity validation : Use HPLC with UV/ELSD detection (≥95% purity threshold).
  • Target engagement assays : Employ thermal shift assays (TSA) to confirm direct binding to biological targets, as demonstrated in CESA protein interaction studies .

Q. What computational strategies are effective for predicting the interaction mechanisms of this compound with enzyme targets like fungal cytochrome P450?

  • Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations can model ligand-enzyme interactions. Key steps:

  • Docking : Prioritize triazole and amine moieties as interaction sites with catalytic residues.
  • Free energy calculations : Use MM-GBSA to estimate binding affinities.
  • Validation : Cross-reference with experimental data (e.g., inhibition kinetics) .

Q. How can researchers design derivatives of this compound to enhance selectivity against off-target proteins?

  • Answer : Rational design should focus on:

  • Steric modification : Introduce bulky substituents (e.g., cyclohexyl or aryl groups) to the propylamine chain to reduce off-target binding.
  • Electronic tuning : Adjust pKa via electron-withdrawing/donating groups on the triazole ring to modulate hydrogen-bonding interactions.
  • SAR studies : Synthesize analogs and compare IC50_{50} values against target vs. off-target enzymes .

Methodological Guidance for Experimental Design

Q. What in vitro assays are most suitable for evaluating the antifungal potential of this compound?

  • Answer :

  • Microdilution assays : Determine MIC (minimum inhibitory concentration) against Candida albicans or Aspergillus fumigatus.
  • Ergosterol biosynthesis inhibition : Quantify ergosterol levels via GC-MS after treatment.
  • Time-kill kinetics : Assess fungicidal vs. fungistatic activity over 24–48 hours .

Q. How should researchers optimize reaction conditions for scaling up synthesis without compromising yield?

  • Answer :

  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer and reduce side reactions.
  • Catalyst recycling : Immobilize copper catalysts on silica supports for reuse.
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.